![molecular formula C19H17NO3S B3012966 (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1798415-91-4](/img/structure/B3012966.png)
(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a synthetic organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving isobenzofuran and piperidine derivatives.
Introduction of the thiophen-2-yl group: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the acrylate moiety.
Final assembly: The final step would involve the condensation of the acrylate with the spirocyclic core under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated spirocyclic compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology
In biological research, it may serve as a probe to study the interactions of spirocyclic compounds with biological targets.
Medicine
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiophene and spirocyclic moieties could play a role in binding to the target sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,3’-piperidin]-3-one derivatives: Compounds with similar spirocyclic cores but different substituents.
Thiophene-containing acrylates: Compounds with thiophene rings attached to acrylate moieties.
Uniqueness
(E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the combination of its spirocyclic core and the thiophene-acrylate moiety. This unique structure may confer specific properties, such as enhanced stability or specific biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1'-[(E)-3-thiophen-2-ylprop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-17(9-8-14-5-3-12-24-14)20-11-4-10-19(13-20)16-7-2-1-6-15(16)18(22)23-19/h1-3,5-9,12H,4,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJQZXRDTAGMQX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C=CC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CN(C1)C(=O)/C=C/C3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
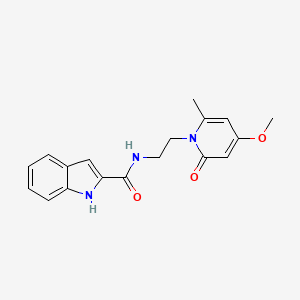
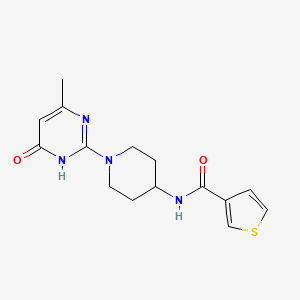
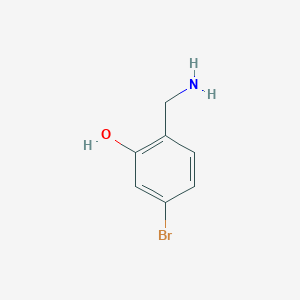
![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)
![1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)
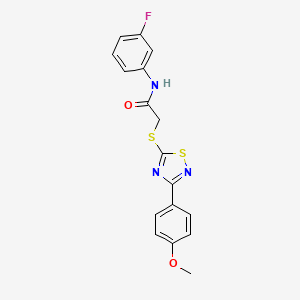
![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)
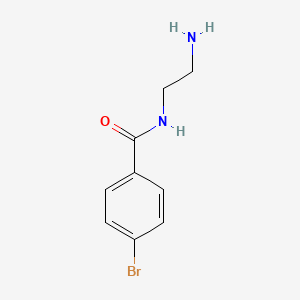
![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)
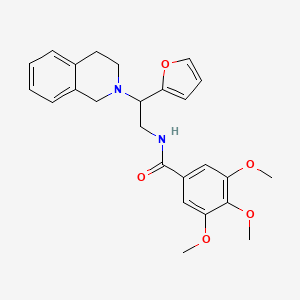
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)
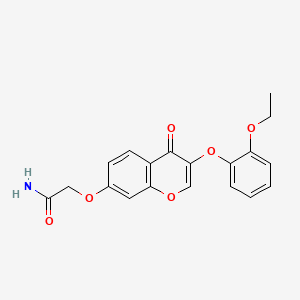
![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
